molecular formula C12H13NO3 B1598541 alpha-Acetamido-2-methylcinnamic acid CAS No. 88681-64-5

alpha-Acetamido-2-methylcinnamic acid

Cat. No. B1598541
CAS RN: 88681-64-5
M. Wt: 219.24 g/mol
InChI Key: CHZDNJUDKTYQAS-UHFFFAOYSA-N
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Description

Alpha-Acetamido-2-methylcinnamic acid, also known as N-Acetyl-2-methylcinnamic acid, is a chemical compound that belongs to the class of cinnamic acid derivatives. It is a white crystalline powder that is soluble in ethanol and ether. This compound has been widely studied for its potential therapeutic applications in various fields, including cancer research, drug development, and material science.

Mechanism of Action

The mechanism of action of alpha-Acetamido-2-methylcinnamic acid in cancer cells is not fully understood. However, it is believed that this compound exerts its anti-cancer activity by targeting multiple signaling pathways, such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. These pathways are involved in various cellular processes, including cell growth, survival, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. These effects are attributed to the ability of this compound to scavenge reactive oxygen species, inhibit the production of pro-inflammatory cytokines, and regulate the expression of genes involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using alpha-Acetamido-2-methylcinnamic acid in lab experiments is its low toxicity and high stability, which makes it suitable for long-term studies. Moreover, this compound can be easily synthesized and purified, which reduces the cost and time required for the experiments. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on alpha-Acetamido-2-methylcinnamic acid. One of the potential applications is the development of this compound-based drugs for cancer treatment. Further studies are needed to investigate the efficacy and safety of this compound in vivo, as well as its pharmacokinetic and pharmacodynamic properties. Another future direction is the exploration of the potential applications of this compound in material science, such as the synthesis of functionalized nanoparticles and polymers. Overall, the research on this compound has great potential for advancing various fields of science and technology.

Scientific Research Applications

Alpha-Acetamido-2-methylcinnamic acid has been extensively studied for its potential therapeutic applications in cancer research. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing the expression of cancer-related genes. Moreover, this compound has been found to enhance the sensitivity of cancer cells to chemotherapy drugs, which may improve the efficacy of cancer treatment.

properties

IUPAC Name

(Z)-2-acetamido-3-(2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZDNJUDKTYQAS-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C(=O)O)\NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88681-64-5
Record name (2Z)-2-(Acetylamino)-3-(2-methylphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88681-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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